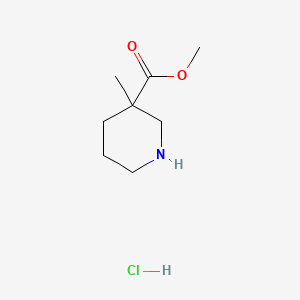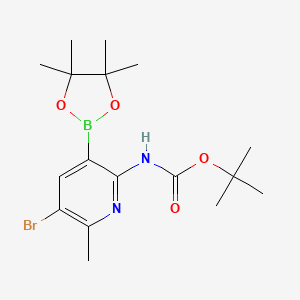
3-(4-Chlorophenyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H7ClN2. It has a molecular weight of 214.65 . This compound is used as a substrate to prepare chiral dialkylaminopyridines bearing a C-2 hydroxyalkyl group via biocatalysis .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)pyridine-2-carbonitrile is 1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-(4-Chlorophenyl)pyridine-2-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The chlorophenyl group can undergo further functionalization, allowing for the creation of diverse molecules with potential biological activity .
Material Science Research
In material science, this compound could be used to modify the electronic and optical properties of materials. For instance, when a phenyl group in certain compounds is replaced by a pyridine ring, it can significantly alter the non-linear optical (NLO) response, which is essential for developing new photonic materials .
Biomedical Applications: Antidiabetic Activity
Research has indicated that derivatives of pyridine compounds, similar to 3-(4-Chlorophenyl)pyridine-2-carbonitrile, may have applications in reducing blood glucose levels. This suggests potential use in the treatment of diabetes and related metabolic disorders .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which can be synthesized from compounds like 3-(4-Chlorophenyl)pyridine-2-carbonitrile, have shown anti-inflammatory and analgesic activities. These properties are valuable for the development of new therapeutic agents for pain and inflammation management .
Chemical Synthesis and Chromatography
The compound is used in chemical synthesis and chromatography as a standard or reference compound due to its well-defined properties and purity. It helps in the identification and quantification of chemical substances in various samples .
Biological Activity of Pyrazolopyridines
3-(4-Chlorophenyl)pyridine-2-carbonitrile is structurally related to pyrazolopyridines, which have been studied for their diverse biological activities. These activities include binding to various receptors and enzymes, indicating potential for drug discovery and development .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWASMAZWFRZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742799 |
Source


|
| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
CAS RN |
1355247-94-7 |
Source


|
| Record name | 2-Pyridinecarbonitrile, 3-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


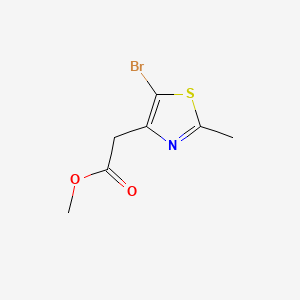
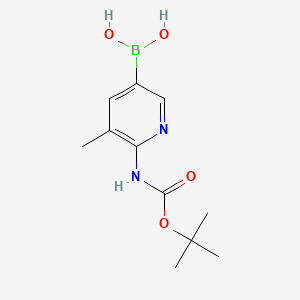
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
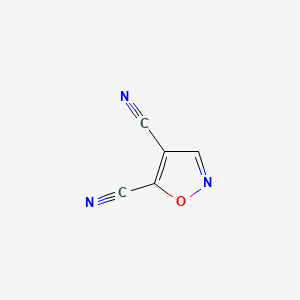





![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
